3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid

Description

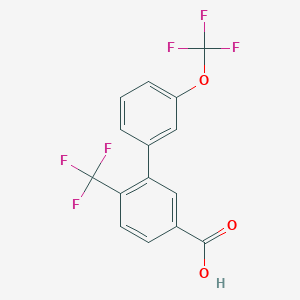

3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated biphenyl derivative featuring two key substituents: a trifluoromethoxy (-OCF₃) group at the 3' position and a trifluoromethyl (-CF₃) group at the 6 position of the biphenyl scaffold. Fluorine atoms in the -CF₃ and -OCF₃ groups significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, by modulating electronic effects and steric bulk .

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O3/c16-14(17,18)12-5-4-9(13(22)23)7-11(12)8-2-1-3-10(6-8)24-15(19,20)21/h1-7H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMCFMASJVARRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- Trifluoromethoxy group (-OCF₃)

- Trifluoromethyl group (-CF₃)

- Carboxylic acid group (-COOH)

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's hydrophobicity, facilitating better penetration through lipid membranes and interaction with hydrophobic regions of proteins. Additionally, the carboxylic acid group can form hydrogen bonds, potentially influencing the conformation and activity of target proteins.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including increased potency against various biological targets. For instance:

- Inhibition of Enzymes : The inclusion of trifluoro groups has been shown to enhance the inhibition of certain enzymes, such as those involved in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that similar compounds have displayed anticancer activities by modulating signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

- Anticancer Activity : A study on structurally similar trifluoromethylated biphenyl derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Enzyme Interaction : Research has shown that trifluoromethylated compounds can effectively inhibit enzymes involved in neurotransmitter uptake, suggesting potential applications in treating neurological disorders.

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate that the introduction of trifluoro groups can enhance bioavailability and metabolic stability, making them suitable for drug development.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics allow for potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Research indicates that compounds with similar trifluoro substituents can exhibit significant biological activities due to their ability to interact with enzymes and receptors in biological systems.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of biphenyl carboxylic acids with trifluoro substituents showed promising anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

- Anticancer Properties : Another investigation highlighted the anticancer potential of trifluoromethyl-substituted biphenyls, where they were found to induce apoptosis in cancer cell lines through modulation of signaling pathways.

Materials Science

In materials science, 3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid can be utilized in the synthesis of advanced materials due to its unique electronic properties. The presence of fluorine atoms enhances the compound's stability and hydrophobicity, which are desirable traits for various applications.

Applications in Polymer Chemistry

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .

- Coatings and Films : The compound can be used in coatings that require low surface energy and high durability, benefiting industries such as electronics and automotive .

Agrochemicals

The unique properties of this compound also make it a candidate for agrochemical applications. Its lipophilicity allows for better penetration into plant tissues, potentially enhancing the efficacy of herbicides and pesticides.

Research Insights

- Herbicide Development : Studies have shown that compounds with similar trifluoroalkyl groups can act as effective herbicides by disrupting specific metabolic pathways in target plants.

- Pesticide Formulations : The compound's stability under various environmental conditions makes it a suitable additive in pesticide formulations, ensuring prolonged activity against pests .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic approaches include:

- Electrophilic Substitution Reactions : Utilizing electrophiles to introduce trifluoro substituents onto the biphenyl backbone.

- Carboxylation Reactions : Employing techniques such as the Kolbe electrolysis to form carboxylic acids from corresponding aryl halides.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| This compound | Dual trifluoro substituents enhance biological activity | Medicinal chemistry, materials science |

| 4'-(Trifluoromethyl)biphenyl-3-carboxylic acid | Lacks trifluoromethoxy group; lower lipophilicity | Limited applications in medicinal chemistry |

| 4'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | Lacks trifluoromethyl group; different electronic properties | Potential use in specialized coatings |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous fluorinated aromatic carboxylic acids.

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Comparative Data

Impact of Fluorine Substitution

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The -CF₃ group is strongly electron-withdrawing, enhancing acidity of the adjacent carboxylic acid (pKa ~2.5–3.5).

Bioavailability and Metabolic Stability

- The biphenyl core in the target compound offers greater conformational rigidity than pyridine or oxadiazole derivatives, which may enhance binding affinity to target proteins .

- Fluorine’s inductive effects reduce basicity of adjacent groups, mitigating off-target interactions. For example, the -OCF₃ group in the target compound may confer better blood-brain barrier penetration than the -COOCH₃ group in CAS 1378655-77-6 .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid, and how can reaction yields be optimized?

- Methodology : Suzuki-Miyaura cross-coupling is a primary route for biphenyl systems. Optimize by using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic esters under inert atmospheres. Protect the carboxylic acid group with tert-butyl or methyl esters during coupling to prevent side reactions. Post-coupling hydrolysis with aqueous NaOH or TFA restores the acid moiety. Monitor reaction progress via TLC (silica gel, UV-active plates) and purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology :

- 19F NMR : Critical for confirming trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents (δ ~55–60 ppm for -OCF₃, δ ~60–70 ppm for -CF₃).

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/0.1% TFA to assess purity (>98%).

- Mass Spectrometry (HRMS) : ESI or MALDI-TOF for exact mass verification (e.g., expected [M-H]⁻ ion for C₁₅H₈F₆O₃).

Advanced Research Questions

Q. How do the stereoelectronic effects of the trifluoromethoxy group influence binding interactions in target proteins?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding poses with non-fluorinated analogs.

- Analyze fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds, hydrophobic contacts) using X-ray crystallography or cryo-EM.

- Computational studies (DFT calculations) quantify the electron-withdrawing effects of -OCF₃ on the biphenyl ring’s electron density, which may enhance π-π stacking or dipole interactions .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation. Introduce deuterium at labile positions to prolong half-life.

- Plasma Protein Binding (PPB) : Equilibrium dialysis to assess unbound fraction; high PPB may reduce free drug concentration.

- Pharmacokinetic Modeling : Integrate in vitro ADME data (e.g., Caco-2 permeability) with allometric scaling to predict in vivo behavior. Adjust dosing regimens or formulate with cyclodextrins for solubility enhancement .

Q. How does the substitution pattern (ortho vs. para trifluoromethoxy) affect reactivity in nucleophilic aromatic substitution?

- Methodology :

- Synthesize analogs with varying substituent positions (e.g., 2'-OCF₃ vs. 4'-OCF₃).

- Compare reaction rates under SNAr conditions (e.g., K₂CO₃/DMF, 80°C) using fluorinated nitrobenzenes as electrophiles.

- DFT studies (Gaussian 09) calculate activation energies and charge distribution to rationalize regioselectivity. Ortho-substituted derivatives often show slower kinetics due to steric hindrance .

Data Analysis & Contradiction Resolution

Q. How to address conflicting solubility data between computational predictions and experimental measurements?

- Methodology :

- Experimental Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by HPLC.

- Computational Adjustments : Apply correction factors to COSMO-RS or Abraham model predictions by incorporating crystal lattice energy (via PXRD) and ionization constants (pKa from Sirius T3).

- Co-solvency studies (e.g., PEG-400, Captisol) improve accuracy for poorly soluble compounds .

Q. What strategies validate the stability of the trifluoromethoxy group under physiological pH?

- Methodology :

- Forced Degradation Studies : Incubate compound in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor via LC-MS for hydrolysis products (e.g., phenolic derivatives).

- 19F NMR Stability Tracking : Detect fluoride ion release (δ ~−120 ppm) as a degradation marker.

- Stabilize via formulation in lipid nanoparticles if -OCF₃ proves labile in gastric conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.